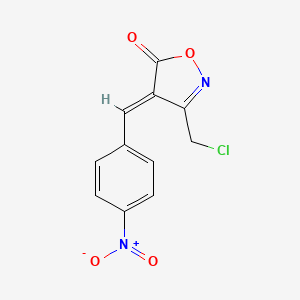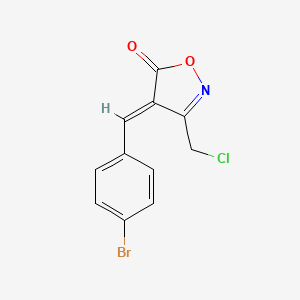![molecular formula C18H14ClNO3 B1327012 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde CAS No. 921142-26-9](/img/structure/B1327012.png)
4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often begins with a starting compound that undergoes various reactions to introduce different functional groups. For instance, paper describes the use of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting material for synthesizing a series of compounds with potential lipase and α-glucosidase inhibition. The synthesis involves cyclization, aminomethylation, and characterization by spectroscopic methods such as IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been studied using various techniques. For example, paper discusses the X-ray diffraction and DFT-calculated structures of a triazole compound, providing insights into dihedral angles and intermolecular interactions. These studies are crucial for understanding the relationship between structure and biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization, aminomethylation, esterification, and the formation of Schiff bases and formazans, as described in papers and . These reactions are essential for creating compounds with the desired biological properties and for exploring the chemical space around the core heterocyclic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using spectroscopic techniques and elemental analysis. The antimicrobial activity is evaluated in vitro against various bacterial and fungal strains, as mentioned in papers and . The binding mode of one compound into the active site of a bacterial enzyme is also investigated, highlighting the importance of these properties in the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
4-Methyl(methoxy or chloro)benzaldehyde, closely related to the specified compound, has been used in the synthesis of substituted 2-styryl-8-quinolinol, leading to aluminum and zinc complexes. These complexes exhibit enhanced thermal stability and improved processability, being soluble in common organic solvents. They emit blue-green light with photoluminescence (PL) in the range of 513–576 nm, indicating potential applications in optical materials and light-emitting devices (Barberis & Mikroyannidis, 2006).
Heterocyclic Compound Synthesis
A derivative of 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde has been used as a starting compound for synthesizing various heterocyclic compounds. These compounds show promise in biological applications, including lipase and α-glucosidase inhibition, suggesting their potential use in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
Another study involved the synthesis of novel 1,2,4-triazole derivatives, starting from a closely related compound. These derivatives demonstrated antimicrobial activities, indicating their potential as new therapeutic agents in combating microbial infections (Bektaş et al., 2007).
Antioxidant Additives
In a different study, a related compound was used to synthesize thiazoles evaluated as antioxidant additives for lubricating oils. This suggests its potential application in industrial processes and material sciences (Amer et al., 2011).
Eigenschaften
IUPAC Name |
4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-12-17(11-22-16-8-2-13(10-21)3-9-16)20-18(23-12)14-4-6-15(19)7-5-14/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOKSAJCOAQRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)






![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)
![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)